molecular formula C18H16BrN3O3 B3868475 2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide

2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide

Cat. No. B3868475
M. Wt: 402.2 g/mol
InChI Key: NNGVTIINRSFWRG-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "ABO" and has been found to possess several properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of ABO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ABO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ABO has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
ABO has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting COX-2 activity. ABO has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, ABO has been found to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

ABO has several advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. ABO is also stable under various conditions, making it suitable for use in various experiments. However, ABO has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ABO. One area of research is the development of new drugs based on ABO. Another area of research is the use of ABO in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of ABO and its potential applications in various fields.

Scientific Research Applications

ABO has been investigated for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, ABO has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. ABO has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-2-9-25-16-8-3-5-13(10-16)12-20-22-18(24)17(23)21-15-7-4-6-14(19)11-15/h2-8,10-12H,1,9H2,(H,21,23)(H,22,24)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGVTIINRSFWRG-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide
Reactant of Route 2
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2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide
Reactant of Route 3
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2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide
Reactant of Route 4
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2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide
Reactant of Route 6
2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide

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